

An In-depth Technical Guide to 4-Chloro-3,5-dimethylpyridine

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Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylpyridine

Cat. No.: B1146307

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dimethylpyridine, a substituted pyridine derivative, holds significance as a versatile building block in medicinal chemistry and drug discovery. Its structural features, comprising a chlorinated pyridine ring with two methyl groups, make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and its role in the development of pharmacologically active agents, particularly as a precursor to selective α_2C -adrenoceptor antagonists. While direct and extensive experimental data for this specific compound is limited in publicly available literature, this guide consolidates known information and proposes methodologies based on established chemical principles for analogous structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Chloro-3,5-dimethylpyridine** is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of **4-Chloro-3,5-dimethylpyridine**

Property	Value	Reference
IUPAC Name	4-chloro-3,5-dimethylpyridine	[1]
Synonyms	4-chloro-3,5-lutidine	[1]
CAS Number	143798-73-6	[1]
Molecular Formula	C ₇ H ₈ ClN	[1]
Molecular Weight	141.60 g/mol	[1]
Appearance	Not specified (likely a solid or liquid)	
Melting Point	Not specified	
Boiling Point	Not specified	
Solubility	Not specified	

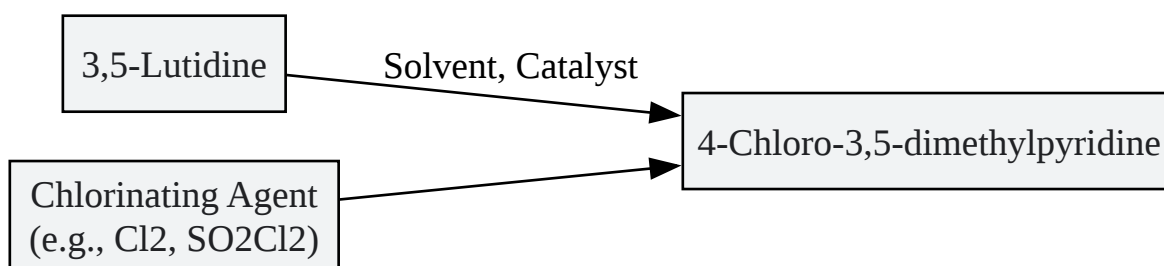
Synthesis of 4-Chloro-3,5-dimethylpyridine

Detailed experimental protocols for the synthesis of **4-Chloro-3,5-dimethylpyridine** are not readily available in the surveyed literature. However, based on general knowledge of pyridine chemistry, two primary synthetic pathways can be proposed: the direct chlorination of 3,5-lutidine or the chlorination of 3,5-dimethylpyridine N-oxide.

Proposed Experimental Protocol 1: Direct Chlorination of 3,5-Lutidine

Direct chlorination of lutidines can be challenging due to the potential for multiple substitutions and harsh reaction conditions. However, with careful control of stoichiometry and reaction parameters, selective chlorination at the 4-position may be achievable.

Reaction:



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Caption: Proposed direct chlorination of 3,5-Lutidine.

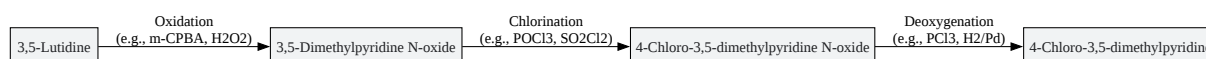
Methodology:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3,5-lutidine (1 equivalent) in a suitable inert solvent (e.g., carbon tetrachloride or a high-boiling chlorinated solvent).
- **Chlorination:** While stirring, add a chlorinating agent (e.g., sulfuryl chloride, 1-1.2 equivalents) dropwise to the solution at a controlled temperature (this may require cooling). The reaction may be initiated by UV light or a radical initiator if using Cl₂ gas.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or sodium sulfite).
- **Extraction:** Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Proposed Experimental Protocol 2: Chlorination of 3,5-Dimethylpyridine N-oxide

The N-oxide of pyridine is often used to activate the ring towards electrophilic substitution, particularly at the 4-position. Subsequent deoxygenation yields the desired 4-substituted pyridine.

Reaction Workflow:



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Caption: Synthesis via the N-oxide intermediate.

Methodology:

Step 1: Synthesis of 3,5-Dimethylpyridine N-oxide

- Dissolve 3,5-lutidine in a suitable solvent like dichloromethane or acetic acid.
- Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Work-up involves washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by extraction and purification.

Step 2: Chlorination of 3,5-Dimethylpyridine N-oxide

- Treat the 3,5-dimethylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction is typically heated.
- After the reaction is complete, the excess chlorinating agent is carefully quenched (e.g., with ice-water).
- The product, **4-chloro-3,5-dimethylpyridine N-oxide**, is then extracted with an organic solvent.

Step 3: Deoxygenation of **4-Chloro-3,5-dimethylpyridine N-oxide**

- The N-oxide is reduced to the corresponding pyridine. This can be achieved using various reducing agents, such as phosphorus trichloride (PCl₃) or catalytic hydrogenation (H₂/Pd).
- The final product, **4-Chloro-3,5-dimethylpyridine**, is then purified by standard methods like column chromatography or distillation.

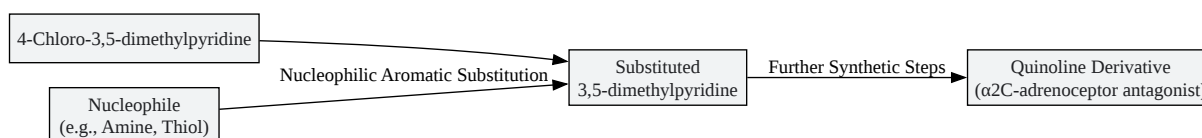
Applications in Drug Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals. **4-Chloro-3,5-dimethylpyridine** serves as a key intermediate in the synthesis of more complex molecules, leveraging the reactivity of the chloro-substituent for further functionalization.

Intermediate in the Synthesis of α 2C-Adrenoceptor Antagonists

One of the noted applications of **4-Chloro-3,5-dimethylpyridine** is as a reactant in the preparation of quinoline derivatives that act as selective α 2C-adrenoceptor antagonists. The α 2C-adrenoceptor is a G-protein-coupled receptor involved in various physiological processes, and its modulation is a target for treating conditions like depression and other neuropsychiatric disorders.

Proposed Synthetic Application:



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Caption: Role as an intermediate for α 2C-adrenoceptor antagonists.

In a typical synthetic sequence, the chlorine atom at the 4-position of the pyridine ring can be displaced by a nucleophile (e.g., an amine or a thiol) via a nucleophilic aromatic substitution (S_NAr) reaction. This reaction is often the key step in building the core structure of the target antagonist. The resulting substituted 3,5-dimethylpyridine can then undergo further chemical transformations to yield the final quinoline-based drug molecule.

Safety and Handling

While a specific safety data sheet (SDS) for **4-Chloro-3,5-dimethylpyridine** is not widely available, related chlorinated pyridine compounds are generally handled with care. The following precautions are recommended:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Ventilation:** Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.
- **Handling:** Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- **Storage:** Store in a cool, dry place away from incompatible materials.

Conclusion

4-Chloro-3,5-dimethylpyridine is a valuable chemical intermediate with potential applications in the synthesis of pharmaceuticals, particularly as a precursor to α 2C-adrenoceptor antagonists. Although detailed experimental protocols and comprehensive characterization data are not extensively documented in public sources, its synthesis can be reasonably approached through established methods of pyridine chemistry. This guide provides a foundational understanding for researchers and scientists working in drug discovery and development, highlighting the importance of this and similar substituted pyridines as key building blocks for novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of **4-Chloro-3,5-dimethylpyridine** could unveil new avenues for drug design.

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References

- 1. guidetopharmacology.org [guidetopharmacology.org]
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